

# Application Notes: Taurodeoxycholic Acid Sodium Salt in Micellar Electrokinetic Chromatography (MEKC)

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## Compound of Interest

Compound Name: *taurodeoxycholic acid, sodium salt*

Cat. No.: *B600172*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

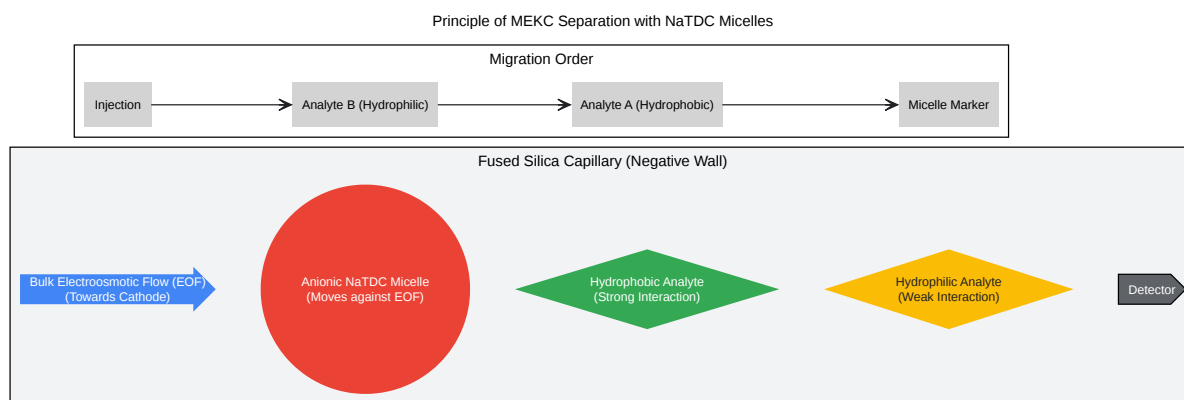
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique within the field of Capillary Electrophoresis (CE). It uniquely allows for the separation of both charged and neutral molecules by introducing a pseudo-stationary phase into the background electrolyte (BGE). This phase is composed of micelles, which are aggregates of surfactant molecules added to the BGE at a concentration above their critical micelle concentration (CMC).[1] Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer.[2]

Taurodeoxycholic acid sodium salt (NaTDC), a naturally occurring bile salt, has emerged as a highly effective surfactant for MEKC.[3][4] Bile salts are biological surfactants known for their ability to solubilize hydrophobic compounds.[3][4] NaTDC's rigid, chiral steroidal structure makes it particularly valuable as a chiral selector for the enantiomeric separation of various drug compounds.[2][5] Its use in MEKC provides a versatile and efficient method for analyzing complex mixtures, including pharmaceuticals, enantiomeric impurities, and other hydrophobic molecules.

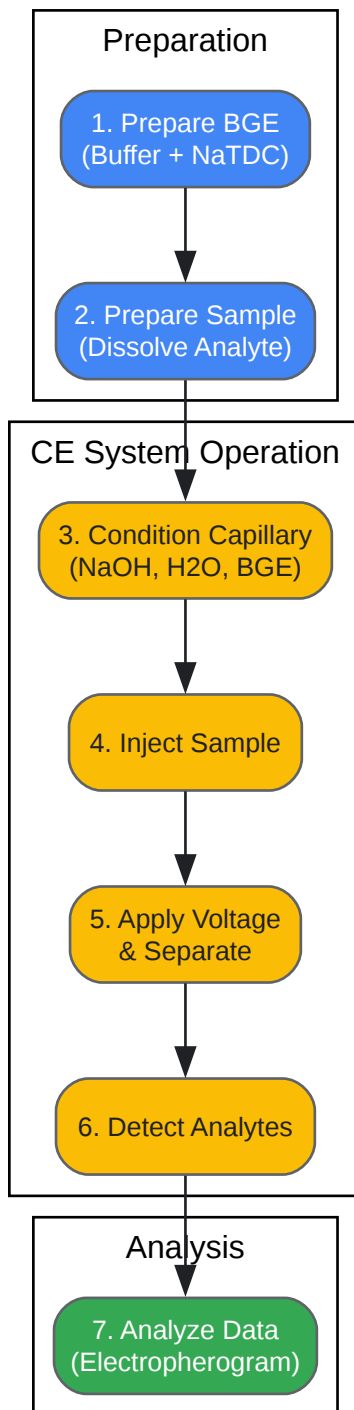
## Principle of MEKC Separation with NaTDC

In MEKC, a fused silica capillary is filled with a background electrolyte containing NaTDC micelles. Under a typical high pH condition, the internal wall of the capillary is negatively charged, generating a strong electroosmotic flow (EOF) towards the cathode (negative electrode). NaTDC, being an anionic surfactant, forms negatively charged micelles that have an electrophoretic mobility in the opposite direction, towards the anode (positive electrode).

However, the force of the EOF is generally stronger than the electrophoretic mobility of the micelles, resulting in a net migration of the micelles towards the cathode, albeit at a much slower rate than the bulk buffer. Neutral analytes, which would otherwise migrate at the same velocity as the EOF, interact with the hydrophobic core of the NaTDC micelles. The degree of this interaction determines their retention time. Highly hydrophobic analytes spend more time within the micelle and migrate closer to the micelle's velocity, while more hydrophilic analytes spend more time in the aqueous phase and migrate closer to the EOF's velocity. This differential partitioning enables the separation of neutral molecules. For chiral separations, the specific stereochemical structure of the NaTDC micelle allows for selective interactions with different enantiomers, leading to different migration times and successful resolution.<sup>[3][5]</sup>



## General MEKC Experimental Workflow

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